N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H13BrN2O3 and a molecular weight of 349.186 g/mol . This compound is part of a class of hydrazones, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and benzohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide can be compared with other similar hydrazone compounds, such as:
- 3-Bromo-N’-(2-hydroxy-5-methoxybenzylidene)benzohydrazide
- 4-Hydroxy-3-methoxy-N’-(2-hydroxy-5-methoxybenzylidene)benzohydrazide
These compounds share similar structural features but may exhibit different chemical reactivity and biological activities due to variations in their functional groups . The uniqueness of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide lies in its specific substitution pattern, which can influence its properties and applications .
Properties
CAS No. |
302910-13-0 |
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Molecular Formula |
C15H13BrN2O3 |
Molecular Weight |
349.18 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-13-8-10(7-12(16)14(13)19)9-17-18-15(20)11-5-3-2-4-6-11/h2-9,19H,1H3,(H,18,20)/b17-9+ |
InChI Key |
MYBLPDCGQJHBGM-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2)Br)O |
Origin of Product |
United States |
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